N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
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Overview
Description
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is a complex organic compound that features both pyrazole and triazole rings These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the condensation of 1,3-dimethylpyrazole-4-carbaldehyde with 2-(1,2,4-triazol-1-yl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Pyrazole derivatives: Often used in the development of anti-inflammatory and analgesic drugs.
Uniqueness
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to the combination of both pyrazole and triazole rings in a single molecule. This structural feature may confer distinct biological activities and enhance its potential as a versatile compound in various scientific fields .
Properties
Molecular Formula |
C10H13N7O |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H13N7O/c1-8-9(4-16(2)15-8)3-12-14-10(18)5-17-7-11-6-13-17/h3-4,6-7H,5H2,1-2H3,(H,14,18)/b12-3+ |
InChI Key |
HOTLAGCFDIVUSM-KGVSQERTSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)CN2C=NC=N2)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)CN2C=NC=N2)C |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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